1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one
Description
1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound featuring a thiolan-1-one core substituted with a 3-fluoro-4-methylpyridin-2-yl imino group. This structure combines a sulfur-containing five-membered ring (thiolane) with a pyridine derivative, introducing both electron-withdrawing (fluoro) and electron-donating (methyl) substituents.
Properties
Molecular Formula |
C10H13FN2OS |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylpyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H13FN2OS/c1-8-4-5-12-10(9(8)11)13-15(14)6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
LRKHGLXQHLKXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N=S2(=O)CCCC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-fluoro-4-methylpyridine with appropriate thiolating agents under controlled conditions. One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, particularly at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The fluorinated pyridine ring and thiolanone moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -NO2): Fluorine in the target compound likely enhances metabolic stability and binding affinity compared to non-halogenated analogs . Electron-Donating Groups (e.g., -CH3, -NH2): The methyl group in the target compound may improve lipophilicity, while the amino group in the 4-aminophenyl derivative enhances solubility and coordination properties .
The pyridine ring in the target compound offers a rigid planar structure, contrasting with the flexible phenyl or aminoethyl substituents in other analogs .
Synthetic Accessibility: Similar compounds are synthesized via condensation reactions between thiolan-1-one precursors and substituted amines or imines, often under mild conditions (e.g., room temperature, ethanol solvent) .
Biological and Industrial Relevance :
- Chlorine- and nitro-substituted analogs show promise in antimicrobial and dye industries, respectively . The target compound’s fluorinated pyridine moiety may align with trends in fluorinated drug development (e.g., improved bioavailability) .
Biological Activity
1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one (CAS Number: 125455917) is a novel compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and features a thiolane ring with a pyridine derivative. Its structure is pivotal for its biological interactions and efficacy.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly focusing on its antibacterial and enzyme inhibitory properties.
Antibacterial Activity
This compound has shown promising antibacterial activity against various strains of bacteria. A study evaluated its efficacy against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound was tested using agar well diffusion methods, revealing significant zones of inhibition at higher concentrations:
| Concentration (mg/well) | Zone of Inhibition (mm) |
|---|---|
| 10 | 8 ± 1 |
| 20 | 10 ± 2 |
| 30 | 12 ± 2 |
| 40 | 14 ± 2 |
| 50 | 15 ± 2 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were also determined, indicating that the compound effectively inhibits bacterial growth at low concentrations .
Enzyme Inhibition
The compound's interaction with various enzymes has been explored, particularly its potential as an inhibitor of cholinesterases. Cholinesterases play critical roles in neurotransmission and are targets for therapeutic agents in neurodegenerative diseases. Preliminary findings suggest that this compound exhibits moderate inhibition of cholinesterase activity, which could have implications for treating conditions like Alzheimer's disease .
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : Molecular docking studies indicate strong binding interactions with target proteins, suggesting that the structural features of the compound facilitate effective docking and inhibition .
- Hydrophobic Interactions : The presence of hydrophobic regions in the molecule enhances its interaction with lipid membranes, potentially increasing cellular uptake and bioavailability .
Case Studies
Several case studies have documented the effects of related compounds in clinical settings:
- Cholinesterase Inhibition : A study on similar pyridine derivatives demonstrated their effectiveness in inhibiting acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts, which is beneficial in Alzheimer's models .
- Antibacterial Efficacy : Another case study reported on the use of thiophene derivatives against resistant bacterial strains, highlighting the significance of structural modifications in enhancing antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
